![molecular formula C12H14N2O7S B14000231 2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid CAS No. 6632-21-9](/img/structure/B14000231.png)
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid is an organic compound with a complex structure that includes an acetamido group, a nitrophenyl group, and a methylsulfonyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 3-[(4-nitrophenyl)methylsulfonyl]propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-[(4-methylphenyl)methylsulfonyl]propanoic acid
- 2-Acetamido-3-[(4-chlorophenyl)methylsulfonyl]propanoic acid
- 2-Acetamido-3-[(4-fluorophenyl)methylsulfonyl]propanoic acid
Uniqueness
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
6632-21-9 |
|---|---|
Molecular Formula |
C12H14N2O7S |
Molecular Weight |
330.32 g/mol |
IUPAC Name |
2-acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C12H14N2O7S/c1-8(15)13-11(12(16)17)7-22(20,21)6-9-2-4-10(5-3-9)14(18)19/h2-5,11H,6-7H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
AVLDINKSQMNXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
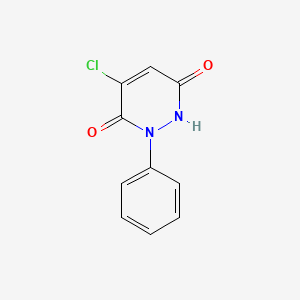
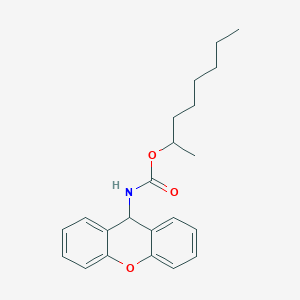
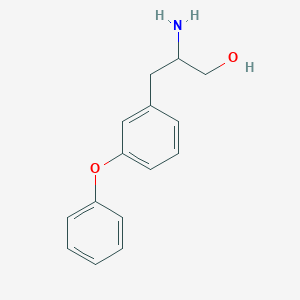

![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
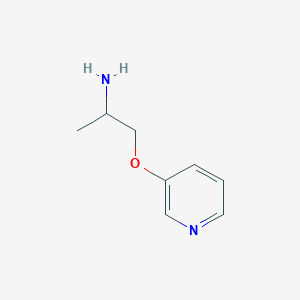
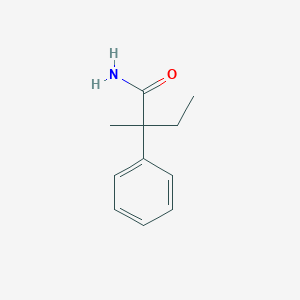
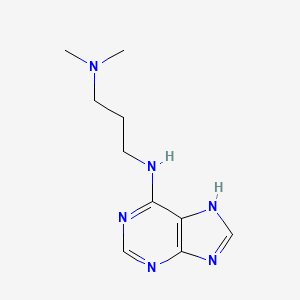
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
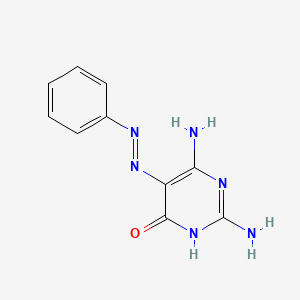
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
